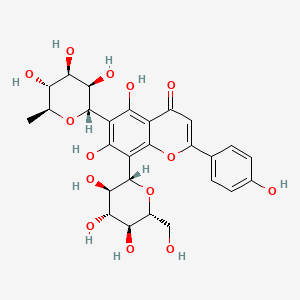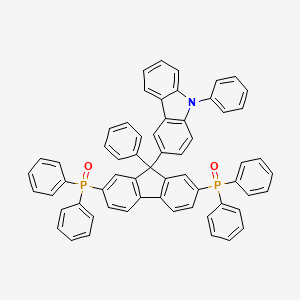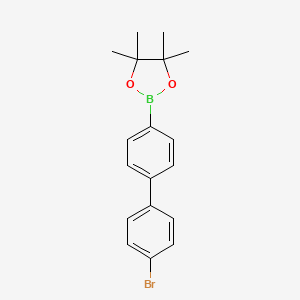
Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg
Übersicht
Beschreibung
Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg is a useful research compound. Its molecular formula is C91H129N25O25S and its molecular weight is 2005.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
The compound is based on the EVNLDAEF sequence derived from the β-secretase site of the Swedish mutation of Amyloid Precursor Protein (APP) . This makes it particularly useful in Alzheimer’s disease research, where it can be used to study the activity of β-secretase, an enzyme that plays a key role in the formation of amyloid plaques in the brain.
Fluorescence Resonance Energy Transfer (FRET) Studies
As a FRET peptide substrate, this compound can be used in various FRET studies . FRET is a powerful tool for studying biological interactions and can provide insights into a wide range of biological processes.
Enzyme Activity Measurement
The compound can be used for BACE1 (β-secretase) activity measurement . The enzyme activity level is directly proportional to the fluorescence reaction , making it a valuable tool in enzymology research.
Drug Discovery and Development
Given its role as a substrate for β-secretase, this compound can be used in drug discovery and development processes, particularly in the search for drugs that can inhibit the activity of this enzyme .
Biochemical Assays
The compound’s fluorescent properties make it suitable for use in various biochemical assays . Its fluorescence can be detected and measured, providing a quantitative tool for biochemical research.
Wirkmechanismus
Target of Action
The primary target of the compound Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg, also known as RE(EDANS)EVNLDAEFK(DABCYL)R, is Beta-Secretase 1 (BACE1) . BACE1 is an enzyme that plays a crucial role in the production of beta-amyloid peptides, which aggregate to form amyloid plaques in the brains of Alzheimer’s disease patients.
Mode of Action
RE(EDANS)EVNLDAEFK(DABCYL)R is a peptide that has been double-labeled with EDANS and DABCYL . It serves as a fluorescent substrate for BACE1 . The compound can be used for BACE1 activity measurement, and the enzyme activity level is directly proportional to the fluorescence reaction .
Result of Action
The interaction of RE(EDANS)EVNLDAEFK(DABCYL)R with BACE1 results in a fluorescence reaction. The intensity of this reaction is directly proportional to the activity level of BACE1 . Therefore, the compound can be used to measure BACE1 activity and, by extension, monitor the production of beta-amyloid peptides.
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H129N25O25S/c1-49(2)45-66(109-87(135)68(47-71(93)117)112-88(136)76(50(3)4)113-83(131)64(36-39-74(121)122)107-81(129)62(105-79(127)59(92)21-15-41-101-90(94)95)34-37-72(118)99-44-43-98-60-23-13-20-58-57(60)19-14-25-70(58)142(139,140)141)85(133)111-69(48-75(123)124)84(132)103-51(5)77(125)104-63(35-38-73(119)120)82(130)110-67(46-52-17-9-8-10-18-52)86(134)106-61(80(128)108-65(89(137)138)24-16-42-102-91(96)97)22-11-12-40-100-78(126)53-26-28-54(29-27-53)114-115-55-30-32-56(33-31-55)116(6)7/h8-10,13-14,17-20,23,25-33,49-51,59,61-69,76,98H,11-12,15-16,21-22,24,34-48,92H2,1-7H3,(H2,93,117)(H,99,118)(H,100,126)(H,103,132)(H,104,125)(H,105,127)(H,106,134)(H,107,129)(H,108,128)(H,109,135)(H,110,130)(H,111,133)(H,112,136)(H,113,131)(H,119,120)(H,121,122)(H,123,124)(H,137,138)(H4,94,95,101)(H4,96,97,102)(H,139,140,141)/t51-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSZHKSLZMCXEG-YHBITHHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H129N25O25S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043667 | |
| Record name | L-Arginine, L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-α-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-phenylalanyl-N6-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-lysyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2005.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg | |
CAS RN |
310427-94-2 | |
| Record name | L-Arginine, L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-α-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-phenylalanyl-N6-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-lysyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazole-5-yl]-2-cyanosuccinic acid 4-(2,6-di-tert-butyl-4-methylcyclohexyl) ester](/img/structure/B1494779.png)
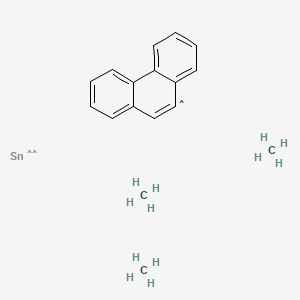
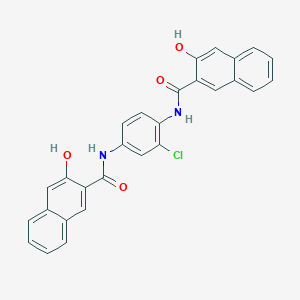


![2,4-dichloro-1-[(Z)-2-chloro-1-(ethoxy-methoxy-oxidophosphaniumyl)oxyethenyl]benzene](/img/structure/B1494800.png)
